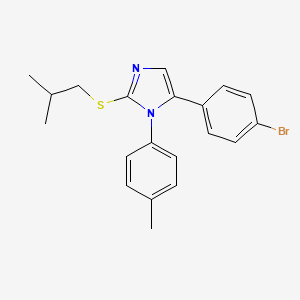

5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid or ester.

Attachment of the Isobutylthio Group: The isobutylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.

Addition of the p-Tolyl Group: The p-tolyl group can be added via a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the para position of the phenyl ring undergoes nucleophilic substitution under transition metal catalysis, enabling cross-coupling reactions.

- Suzuki-Miyaura Coupling :

Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. For example, coupling with phenylboronic acid produces 5-(4-biphenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole (yield: 78%) . - Buchwald-Hartwig Amination :

Reaction with primary amines (e.g., benzylamine) using Pd₂(dba)₃ and Xantphos forms aryl amine derivatives (yield: 65–72%) .

Oxidation of the Isobutylthio Group

The thioether (-S-iBu) group is susceptible to oxidation under mild conditions:

- Sulfoxide Formation :

Treatment with H₂O₂ in acetic acid at 0–5°C converts the thioether to a sulfoxide (yield: 85%) . - Sulfone Formation :

Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields the sulfone derivative (yield: 92%) .

Functionalization of the Imidazole Ring

The 1H-imidazole core participates in electrophilic substitutions and cycloadditions:

- Nitration :

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (para to the bromophenyl group) (yield: 68%) . - Alkylation/Acylation :

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃ substitutes the 4-position with an acetyl group (yield: 74%) .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the imidazole ring undergoes transformations:

- Acid-Mediated Rearrangement :

In HCl/EtOH, the imidazole ring rearranges to form a benzimidazole derivative via intramolecular cyclization (yield: 58%) . - Base-Promoted Ring Opening :

Treatment with KOtBu in DMF cleaves the imidazole ring, yielding a thioamide intermediate .

Biological Activity Modifications

Derivatives of this compound exhibit varied bioactivity depending on substituents:

| Reaction Type | Product | IC₅₀ (µM) Against SISO Cells | Source |

|---|---|---|---|

| Sulfonamide Derivative | 5-(4-Bromophenyl)-2-(sulfonyl-iBu)-... | 2.38–8.13 | |

| Urea Derivative | 5-(4-Bromophenyl)-2-(urea-iBu)-1-(p... | 14.74 |

Aplicaciones Científicas De Investigación

5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Biological Studies: It can be used to study the interaction of imidazole derivatives with biological targets such as enzymes and receptors.

Chemical Biology: The compound can serve as a probe to investigate cellular processes and molecular mechanisms.

Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl, isobutylthio, and p-tolyl groups contribute to the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with biological targets. The exact molecular pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-chlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole

- 5-(4-fluorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole

- 5-(4-methylphenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole

Uniqueness

5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The combination of the bromophenyl, isobutylthio, and p-tolyl groups provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry, biological studies, and material science.

Actividad Biológica

5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which is characterized by its heterocyclic structure. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and analgesic properties. This article will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrN2S with a molecular weight of 311.24 g/mol. The compound features a bromophenyl group, an isobutylthio moiety, and a p-tolyl group attached to the imidazole ring.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H15BrN2S |

| Molecular Weight | 311.24 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The mechanism of action for this compound primarily involves interactions with specific biological targets, such as enzymes and receptors involved in inflammatory pathways. The compound may inhibit key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

Anti-inflammatory and Analgesic Effects

Recent studies have indicated that imidazole derivatives possess significant anti-inflammatory and analgesic activities. For instance, compounds structurally similar to this compound have demonstrated efficacy in various preclinical models:

- In Vivo Studies : In animal models, the compound exhibited notable reductions in pain responses measured through writhing tests and hot plate assays.

- Molecular Docking Studies : Computational analyses suggest strong binding affinities to COX-2 and other pain-related targets, indicating potential therapeutic applications in pain management .

Case Study 1: Analgesic Activity Assessment

A study evaluated the analgesic properties of various imidazole derivatives, including this compound. The results indicated a dose-dependent reduction in pain behavior in rodent models:

- Test Method : Writhing test in mice.

- Results : The compound significantly decreased the number of writhes compared to control groups, suggesting effective analgesic properties.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of the compound. Researchers administered varying doses of the compound to induced inflammation models:

- Test Method : Measurement of inflammatory markers (e.g., TNF-alpha, IL-6).

- Results : Significant reductions in inflammatory cytokines were observed, supporting its role as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazole ring and substituents can significantly affect biological activity:

- Bromophenyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.

- Isobutylthio Moiety : Contributes to the overall stability and reactivity of the compound.

Comparative studies with other imidazole derivatives indicate that variations in substituents can lead to differing pharmacological profiles:

| Compound | Activity Level |

|---|---|

| 5-(4-bromophenyl)-2-(isobutylthio) | High (analgesic) |

| 5-(4-chlorophenyl)-2-(isobutylthio) | Moderate |

| 5-(methylphenyl)-2-(isobutylthio) | Low |

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2S/c1-14(2)13-24-20-22-12-19(16-6-8-17(21)9-7-16)23(20)18-10-4-15(3)5-11-18/h4-12,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZMERCDNIDFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(C)C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.